![molecular formula C15H18N2O3 B2594698 叔丁基2'-氧代-1',2'-二氢螺[氮杂环丁烷-3,3'-吲哚]-1-羧酸酯 CAS No. 1251001-73-6](/img/structure/B2594698.png)

叔丁基2'-氧代-1',2'-二氢螺[氮杂环丁烷-3,3'-吲哚]-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

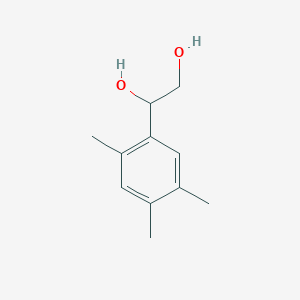

“Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate” is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 . The compound is also known by its IUPAC name, tert-butyl 2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate .

Molecular Structure Analysis

The molecular structure of “Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate” is characterized by a spiro[azetidine-3,3’-indole] core, which is a type of bicyclic structure where the two rings share a single atom . The compound also features a tert-butyl group and a carboxylate ester group .

科学研究应用

Antimalarial Activity

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, which is structurally related to the tert-butyl indole derivative, have been reported to exhibit potent antimalarial activity . The introduction of a tert-butyl group into heterocycles like indoles has been shown to enhance their biological activity, potentially offering a route to more effective antimalarial agents.

Antidepressant Properties

The same family of indole compounds has also been associated with antidepressant effects . This suggests that the tert-butyl indole derivative could be explored for its potential use in treating depression, leveraging the structural activity relationship (SAR) studies.

Antileishmanial Effects

Indole derivatives have demonstrated antileishmanial properties . Research into the tert-butyl indole compound could lead to new treatments for leishmaniasis, a disease caused by parasites transmitted through the bites of infected sand flies.

DNA Intercalating Agents

Indolo[2,3-b]quinoxalines, closely related to the tert-butyl indole derivative, are known to act as DNA intercalating agents with antiviral and cytotoxic activity . This application is crucial in the development of new anticancer drugs that target DNA replication in cancer cells.

Enhancement of Lipophilicity

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is important for passage through cell walls . This property is significant for the design of drugs that need to penetrate cells more effectively.

Medicinal Chemistry

The structural diversity introduced by incorporating the tert-butyl group into indole systems is valuable in medicinal chemistry for the discovery of new drugs . The tert-butyl indole derivative could serve as a novel compound for drug development.

Organic Synthesis

Tertiary butyl esters, which include the tert-butyl group, find large applications in synthetic organic chemistry . The tert-butyl indole derivative could be used in various synthetic pathways, contributing to the synthesis of complex organic compounds.

Flow Microreactor Systems

The direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems is a sustainable method in organic synthesis . The tert-butyl indole derivative could be synthesized using this method, which is advantageous for large-scale production.

属性

IUPAC Name |

tert-butyl 2-oxospiro[1H-indole-3,3'-azetidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)10-6-4-5-7-11(10)16-12(15)18/h4-7H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXROXDVJNVTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2594618.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylate](/img/structure/B2594619.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2594621.png)

![2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride](/img/structure/B2594622.png)

![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)

![{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2594629.png)

![(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B2594630.png)

![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2594631.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2594632.png)

![(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2594634.png)

![1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2594635.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2594636.png)